molecular formula C24H24N6O2 B12374666 iPRMT1

iPRMT1

Cat. No.: B12374666
M. Wt: 428.5 g/mol
InChI Key: GBNHWGSPRJTJND-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of iPRMT1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

    Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through various organic reactions such as condensation, cyclization, and substitution.

    Formation of this compound: The final step involves the reaction of the intermediates under specific conditions to form this compound.

Chemical Reactions Analysis

iPRMT1 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. This compound can undergo oxidation to form various oxidized products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents to form different derivatives.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

iPRMT1 has a wide range of scientific research applications, including:

    Cancer Research: this compound is primarily used in breast cancer research due to its ability to inhibit the growth of breast cancer cells.

    Epigenetics: this compound is used to study the role of PRMT1 in epigenetic regulation.

    Drug Development: this compound serves as a lead compound for the development of new drugs targeting PRMT1.

Mechanism of Action

The mechanism of action of iPRMT1 involves the inhibition of PRMT1-mediated methylation of arginine residues on proteins. PRMT1 methylates the arginine residues on the splicing factor SRSF1, which is crucial for its phosphorylation, RNA binding, and exon inclusion. By inhibiting PRMT1, this compound prevents the methylation of SRSF1, leading to reduced phosphorylation and RNA binding, ultimately affecting gene splicing and expression .

Comparison with Similar Compounds

iPRMT1 is unique in its high selectivity and potency as a PRMT1 inhibitor. Similar compounds include:

These compounds highlight the unique properties of this compound in terms of selectivity and potency, making it a valuable tool in cancer research and drug development.

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

(6aS)-2-[4-(4-hydroxypiperidin-1-yl)anilino]-6a,7-dihydro-5H-indolo[2,1-h]pteridin-6-one

InChI

InChI=1S/C24H24N6O2/c31-18-9-11-29(12-10-18)17-7-5-16(6-8-17)26-24-25-14-19-22(28-24)30-20-4-2-1-3-15(20)13-21(30)23(32)27-19/h1-8,14,18,21,31H,9-13H2,(H,27,32)(H,25,26,28)/t21-/m0/s1

InChI Key

GBNHWGSPRJTJND-NRFANRHFSA-N

Isomeric SMILES

C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5[C@@H](CC6=CC=CC=C65)C(=O)N4

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5C(CC6=CC=CC=C65)C(=O)N4

Origin of Product

United States

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